Catestatin (cattle)

Description

BenchChem offers high-quality Catestatin (cattle) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Catestatin (cattle) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

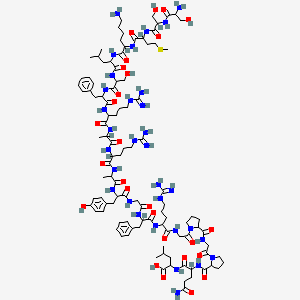

2D Structure

Properties

Molecular Formula |

C104H164N32O27S |

|---|---|

Molecular Weight |

2326.7 g/mol |

IUPAC Name |

2-[[5-amino-2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C104H164N32O27S/c1-56(2)45-71(130-91(152)66(25-14-15-38-105)125-93(154)70(37-44-164-7)127-97(158)76(54-138)133-86(147)64(106)53-137)94(155)134-77(55-139)98(159)131-74(48-61-23-12-9-13-24-61)96(157)126-68(28-18-41-116-104(112)113)90(151)120-58(5)84(145)123-67(27-17-40-115-103(110)111)89(150)121-59(6)85(146)129-72(49-62-31-33-63(140)34-32-62)88(149)117-50-81(142)122-73(47-60-21-10-8-11-22-60)95(156)124-65(26-16-39-114-102(108)109)87(148)118-51-82(143)135-42-19-29-78(135)99(160)119-52-83(144)136-43-20-30-79(136)100(161)128-69(35-36-80(107)141)92(153)132-75(101(162)163)46-57(3)4/h8-13,21-24,31-34,56-59,64-79,137-140H,14-20,25-30,35-55,105-106H2,1-7H3,(H2,107,141)(H,117,149)(H,118,148)(H,119,160)(H,120,151)(H,121,150)(H,122,142)(H,123,145)(H,124,156)(H,125,154)(H,126,157)(H,127,158)(H,128,161)(H,129,146)(H,130,152)(H,131,159)(H,132,153)(H,133,147)(H,134,155)(H,162,163)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) |

InChI Key |

VNFWSNGCDNCFNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)N |

Origin of Product |

United States |

Overview and Foundational Aspects of Catestatin in Animal Biology

Historical Discovery and Initial Characterization of Bovine Catestatin (B549398)

The journey to identifying catestatin began with the discovery of its precursor, Chromogranin A (CgA). In 1967, the term "chromogranin A" was first used to name the main protein component isolated from soluble proteins in bovine chromaffin granules. researchgate.netviamedica.pl For a considerable time, the precise biological role of CgA was a subject of speculation, though it was known to be a major soluble protein within the secretory vesicles of endocrine and neuronal cells. nih.gov

A significant breakthrough occurred in 1988 when it was first reported that proteolytic products of CgA, derived from cultured bovine adrenal medullary chromaffin cells, could inhibit the release of catecholamines. researchgate.net However, the specific peptide responsible for this action remained unidentified for nearly another decade. nih.gov

The definitive discovery and characterization of bovine catestatin were achieved in 1997. researchgate.netnih.gov Researchers synthesized 15 different peptides that covered approximately 78% of the bovine CgA molecule's length. nih.gov These synthetic fragments were then tested for their effect on nicotine-stimulated catecholamine secretion. nih.govoup.com Of all the peptides tested, only one, corresponding to the amino acid sequence 344-364 of bovine CgA, demonstrated a potent inhibitory effect. researchgate.netnih.govoup.com This 21-amino acid fragment was subsequently named "catestatin" to reflect its function as a catecholamine release inhibitor. viamedica.plnih.govoup.com Initial studies in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, established its inhibitory concentration (IC50) at approximately 200 nM. nih.gov This discovery pinpointed catestatin as a specific, biologically active domain within the larger CgA prohormone. nih.govnih.gov

Definition and Classification of Catestatin as a Bioactive Peptide

Catestatin is defined as a bioactive peptide fragment derived from the proteolytic cleavage of the precursor protein Chromogranin A (CgA). researchgate.netnih.gov Specifically, bovine catestatin is a 21-amino acid residue peptide corresponding to positions 344-364 of the bovine CgA sequence. nih.govnih.gov It is characterized as a cationic and hydrophobic peptide. researchgate.netbiologists.commedchemexpress.com

As a bioactive peptide, catestatin is classified based on its origin and function:

Neuroendocrine Peptide: It is generated from CgA, a protein abundant in the secretory granules of neuroendocrine cells, such as adrenal chromaffin cells, and is co-released with catecholamines. oup.comresearchgate.netbiologists.com

Pleiotropic Peptide: Subsequent research has established that catestatin's functions extend beyond its initial characterization, affecting multiple physiological systems. nih.govmedchemexpress.com It is involved in the regulation of the cardiovascular and immune systems, as well as metabolic homeostasis. researchgate.netresearchgate.net

Nicotinic Antagonist: A primary mechanism of its action is the non-competitive antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.netmedchemexpress.com This blockade inhibits the influx of ions like Na+ and Ca2+, which is a critical step in triggering catecholamine secretion. nih.gov

The proteolytic processing of CgA to yield catestatin can be carried out by several enzymes, including prohormone convertases, plasmin, and kallikrein, resulting in various active peptides. researchgate.netresearchgate.net Catestatin is just one of several bioactive fragments derived from CgA, which also include vasostatin, pancreastatin (B1591218), and chromacin. biologists.comresearchgate.net

Significance of Catestatin in the Neuroendocrine System of Bovine and Other Animals

Catestatin plays a crucial role as a modulator within the neuroendocrine system, primarily by acting as a physiological brake on the sympathetic nervous system. researchgate.netahajournals.org Its most significant function is the potent, non-competitive inhibition of catecholamine (e.g., adrenaline and noradrenaline) secretion from adrenal chromaffin cells and adrenergic neurons. nih.govnih.govresearchgate.net This action is initiated by stimuli such as nicotine (B1678760), which activates nicotinic acetylcholine receptors. nih.gov By inhibiting this pathway, catestatin functions as an autocrine/paracrine negative feedback modulator; the peptide is co-released with catecholamines and then acts locally to suppress further release. nih.gov

The significance of catestatin extends to a variety of physiological processes across different animal species:

Cardiovascular Regulation: By inhibiting the release of catecholamines, which are potent vasoconstrictors and cardiac stimulants, catestatin has an anti-hypertensive effect. nih.govbiologists.com It also acts directly on the heart, modulating its contractility and relaxation. nih.govbiologists.com This suggests catestatin helps protect the heart from excessive stimulation by the sympathetic nervous system. biologists.com

Baroreflex Sensitivity: Catestatin has been shown to enhance the sensitivity of the baroreflex, a key mechanism for the short-term regulation of blood pressure. nih.govresearchgate.net

Innate Immunity and Inflammation: Catestatin is recognized as a neuroendocrine antimicrobial peptide. oup.combiorxiv.org It exhibits direct antimicrobial activity against various pathogens and plays an immunomodulatory role. oup.comnih.govbiorxiv.org For instance, it can stimulate the release of histamine (B1213489) from mast cells, which is involved in inflammatory responses and vasodilation. researchgate.netnih.gov

Metabolic Homeostasis: Emerging research indicates that catestatin is involved in regulating hepatic and plasma lipids, improving insulin (B600854) sensitivity, and reducing obesity in animal models. researchgate.net

The amino acid sequence of catestatin is highly conserved across a wide range of vertebrate species, indicating its fundamental physiological importance throughout evolution. oup.combiologists.com This conservation allows bovine catestatin to be used in studies involving other species, such as fish and rats, where it has been shown to exert similar cardiotropic and neuroendocrine effects. biologists.com

Interactive Data Tables

Table 1: Key Properties of Bovine Catestatin

| Property | Description | Source |

|---|---|---|

| Origin | Proteolytic fragment of Chromogranin A (CgA) | researchgate.netnih.gov |

| Amino Acid Sequence | RSMRLSFRARGYGFRGPGLQL | nih.govmedchemexpress.com |

| Length | 21 amino acids (bovine CgA344-364) | nih.govmedchemexpress.com |

| Chemical Nature | Cationic, Hydrophobic | researchgate.netbiologists.commedchemexpress.com |

| Primary Function | Inhibition of catecholamine secretion | nih.govresearchgate.net |

| Mechanism | Non-competitive nicotinic antagonist | nih.govresearchgate.netmedchemexpress.com |

Table 2: Comparative Catestatin Sequences

| Species | Corresponding CgA Region | Amino Acid Sequence | Source |

|---|---|---|---|

| Bovine | CgA344-364 | RSMRLSFRARGYGFRGPGLQL | nih.govnih.gov |

| Human | CgA352-372 | SSMKLSFRARAYGFRGPGPQL | nih.govmedchemexpress.com |

| Rat | CgA367-387 | (Sequence not provided in sources) | researchgate.net |

Molecular Architecture and Proteolytic Processing of Bovine Chromogranin a to Catestatin

Chromogranin A (CHGA) as the Precursor Protein

Chromogranin A (CgA), a member of the granin family of neuroendocrine secretory proteins, serves as the prohormone for the biologically active peptide, catestatin (B549398). wikipedia.orgnih.gov CgA is an acidic glycoprotein, with a molecular weight of approximately 49 kDa in humans, and is prominently found within the secretory granules of neuroendocrine cells, including the chromaffin cells of the adrenal medulla. nih.govfrontiersin.org Within these granules, CgA is co-stored and co-released with catecholamines. nih.govoup.com The protein plays a crucial role in the biogenesis of these secretory vesicles. wikipedia.orgoup.com

The structure of CgA is characterized by a high number of acidic residues and multiple dibasic sites, which are potential cleavage points for various proteases. frontiersin.orgiiarjournals.org This inherent characteristic as an intrinsically disordered protein allows it to be processed into several smaller, functionally diverse peptides, including vasostatin, pancreastatin (B1591218), and catestatin. wikipedia.orgresearchgate.netabbexa.com

Endogenous Proteolytic Processing of CHGA to Yield Catestatin

The generation of catestatin from its precursor, Chromogranin A (CgA), is a result of specific proteolytic processing that occurs both within the secretory granules (intracellularly) and potentially outside the cell (extracellularly). frontiersin.orgphysiology.org The process involves the cleavage of CgA at specific dibasic amino acid residue sites. frontiersin.orgiiarjournals.org

Initial evidence for the endogenous production of catestatin arose from the observation that low molecular weight peptides from chromaffin vesicles, recognized by an anti-catestatin antibody, could inhibit catecholamine secretion. nih.gov Further analysis of size-fractionated chromaffin granules confirmed the extensive processing of CgA to yield catestatin. nih.gov The primary form of catestatin identified in bovine chromaffin granules through mass spectrometry was bovine CgA₃₃₂₋₃₆₄. nih.gov This fragment is flanked by dibasic sites, indicating a precise enzymatic cleavage process. nih.gov

Identification of Specific Processing Enzymes (e.g., Prohormone Convertases, Serine Proteases)

The conversion of Chromogranin A (CgA) into catestatin is facilitated by a number of proteolytic enzymes that recognize and cleave at specific dibasic sites within the precursor protein. frontiersin.orgresearchgate.net These enzymes include both intra-granular and extra-cellular proteases.

Prohormone Convertases (PCs): These are a family of serine proteases known to be involved in the processing of prohormones. Prohormone convertases 1 (PC1) and PC2 have been identified as key enzymes in the cleavage of CgA. researchgate.netfrontiersin.org

Serine Proteases:

Plasmin: This enzyme, primarily known for its role in fibrinolysis, has been shown to cleave CgA in vitro, producing a catestatin fragment. frontiersin.orgnih.gov

Thrombin: Another serine protease involved in the blood coagulation cascade, thrombin can also process CgA. researchgate.netfrontiersin.org

Kallikrein: This serine protease is also implicated in the proteolytic processing of CgA. researchgate.netfrontiersin.org

Cysteine Proteases:

Cathepsin L (CTSL): This cysteine protease has been identified as a novel enzyme involved in the processing of neuropeptides. nih.govresearchgate.net Studies have shown that CTSL colocalizes with CgA in the secretory vesicles of chromaffin cells and can cleave CgA both in vitro and in cella to generate active catestatin-region peptides, such as CgA₃₆₀₋₃₇₃. nih.govnih.gov

The following table summarizes the key enzymes involved in the proteolytic processing of CgA to catestatin.

| Enzyme Family | Specific Enzyme | Role in Catestatin Processing |

| Prohormone Convertases | PC1, PC2 | Cleavage of CgA at dibasic sites. researchgate.netfrontiersin.org |

| Serine Proteases | Plasmin | In vitro cleavage of CgA to a catestatin fragment. frontiersin.orgnih.gov |

| Thrombin | Proteolytic processing of CgA. researchgate.netfrontiersin.org | |

| Kallikrein | Implicated in CgA processing. researchgate.netfrontiersin.org | |

| Cysteine Proteases | Cathepsin L (CTSL) | Cleavage of CgA to generate active catestatin-region peptides. nih.govnih.govresearchgate.net |

Structural Elucidation and Active Domains of Bovine Catestatin

Determination of Primary Amino Acid Sequence and Variants

The primary structure of bovine catestatin corresponds to the amino acid sequence of bovine Chromogranin A (CgA) from residue 344 to 364. nih.goviiarjournals.org The full 21-amino acid sequence is RSMRLSFRARGYGFRGPGLQL. oup.comtocris.com

A shorter, 15-amino acid N-terminal fragment, known as cateslytin (bovine CgA₃₄₄₋₃₅₈), has been identified as the active core of catestatin. researchgate.netfrontiersin.org This fragment, with the sequence RSMRLSFRARGYGFR, is sufficient to inhibit nicotinic cholinergic-stimulated catecholamine secretion. rsc.org

The sequence of catestatin is highly conserved across various mammalian species. d-nb.info While the bovine sequence is well-established, variants have been identified in the human catestatin sequence (hCgA₃₅₂₋₃₇₂), including Gly364Ser and Pro370Leu. ahajournals.orgmdpi.com These natural variants exhibit altered biological activity. ahajournals.orggoogle.com

The table below shows the primary amino acid sequence of bovine catestatin and its active core, cateslytin.

| Peptide | Amino Acid Sequence | Length |

| Bovine Catestatin (bCgA₃₄₄₋₃₆₄) | RSMRLSFRARGYGFRGPGLQL | 21 amino acids |

| Cateslytin (bCgA₃₄₄₋₃₅₈) | RSMRLSFRARGYGFR | 15 amino acids |

Characterization of Secondary and Tertiary Structural Motifs Contributing to Function

The functional activity of bovine catestatin is intrinsically linked to its secondary and tertiary structure. While initially unstructured in solution, catestatin adopts a defined conformation upon interaction with biological membranes. nih.gov

Homology modeling and molecular dynamics simulations have revealed that bovine catestatin (bCgA₃₄₂₋₃₇₀) can form a β-strand-loop-β-strand structure. mdpi.comnih.gov This structure is stabilized by hydrophobic interactions between the two β-strands. nih.gov In contrast, studies on the shorter cateslytin fragment (bCgA₃₄₄₋₃₅₈) indicate that it forms an antiparallel β-sheet structure and aggregates at the surface of negatively charged bacterial membranes. nih.gov

For human catestatin, molecular dynamics simulations suggest that residues R₁₀, A₁₁, and Y₁₂ contribute to a 3₁₀ helix, while residues F₇, R₈, A₉, F₁₄, R₁₅, G₁₆, P₁₇, and G₁₈ form an antiparallel β-sheet. nih.govmdpi.com The cationic and hydrophobic residues within the primary sequence are crucial for these structural arrangements and for the peptide's interaction with membranes. rsc.orgnih.gov The loop region of the structure contains positively charged arginine residues, creating a significant charge asymmetry in the molecule. nih.gov

Identification of Critical Amino Acid Residues for Functional Activity

Site-directed mutagenesis and peptide truncation studies have been instrumental in identifying the specific amino acid residues within bovine catestatin that are critical for its biological function, particularly its ability to inhibit catecholamine release.

The N-terminal 15-amino acid fragment, cateslytin (bCgA₃₄₄₋₃₅₈), constitutes the fully active core of the peptide. oup.com Further studies have pinpointed several key residues within this core domain.

Arginine residues have been shown to be particularly crucial. Selective substitution of arginine (R) with alanine (B10760859) (A) at positions 351, 353, and 358 significantly diminishes the inhibitory activity of catestatin. nih.gov This highlights the importance of the positive charges contributed by these residues for the peptide's function. nih.govnih.gov

Further detailed analysis revealed that substitutions of the following amino acids with alanine led to a profound suppression of nicotine-evoked catecholamine secretion compared to the wild-type peptide:

L³⁴⁸A: ~9.6-fold decrease in potency

F³⁵⁰A: ~12-fold decrease in potency

R³⁵¹A: ~15.7-fold decrease in potency

R³⁵³A: ~17.8-fold decrease in potency

R³⁵⁸A: ~20.7-fold decrease in potency nih.gov

These findings underscore the importance of both hydrophobic (Leucine, Phenylalanine) and cationic (Arginine) residues within the active core of bovine catestatin for its potent biological activity. nih.gov

The table below summarizes the key amino acid residues and their importance for the functional activity of bovine catestatin.

| Residue Position (in bCgA) | Amino Acid | Functional Importance |

| 348 | Leucine (L) | Crucial for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov |

| 350 | Phenylalanine (F) | Important for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov |

| 351 | Arginine (R) | Critical for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov |

| 353 | Arginine (R) | Critical for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov |

| 358 | Arginine (R) | Critical for inhibitory activity; substitution with Alanine significantly reduces potency. nih.gov |

Cellular and Anatomical Distribution of Catestatin in Animal Systems

Intracellular Localization within Secretory Granules of Neuroendocrine Cells

The primary site for the synthesis and storage of Catestatin's precursor, CgA, is within the dense-core secretory granules of neuroendocrine cells. biologists.com These granules are particularly abundant in the chromaffin cells of the adrenal medulla. nih.govfrontiersin.org Inside these vesicles, CgA is co-stored with hormones and neurotransmitters, most notably catecholamines. oup.comoup.com The acidic and calcium-binding nature of CgA facilitates the packaging and stabilization of these molecules within the granules. frontiersin.org

The proteolytic processing of CgA into Catestatin (B549398) is a critical step in its activation. This cleavage can be initiated intracellularly by enzymes such as the cysteine protease Cathepsin L, which has been found to colocalize with CgA within the chromaffin granules. oup.comresearchgate.net This intragranular processing ensures that active Catestatin can be released alongside catecholamines upon cellular stimulation, positioning it to immediately modulate the secretory process. nih.gov

| Component | Location | Role in Catestatin Localization |

| Chromogranin A (CgA) | Dense-core secretory granules of neuroendocrine cells | Precursor protein from which Catestatin is cleaved. frontiersin.orgbiologists.com |

| Secretory Granules | Cytoplasm of neuroendocrine cells (e.g., adrenal chromaffin cells) | Primary storage site for CgA and co-packaged molecules like catecholamines. nih.govoup.com |

| Cathepsin L | Colocalized with CgA in secretory granules | An endopeptidase involved in the intracellular proteolytic cleavage of CgA to generate Catestatin. oup.comresearchgate.net |

Extracellular Presence and Clearance in Animal Tissues and Fluids

Upon stimulation of neuroendocrine cells, the contents of the secretory granules, including CgA and pre-processed Catestatin, are released into the extracellular space and circulation via exocytosis. frontiersin.orgmdpi.com CgA can also be processed extracellularly by proteases like plasmin, further contributing to the pool of circulating Catestatin. nih.govscienceopen.com

Once in the bloodstream, Catestatin is detectable in plasma. frontiersin.org Studies in healthy subjects have reported physiological plasma concentrations of Catestatin ranging from 0.03 to 1.5 nM. frontiersin.org The concentration of circulating CgA peptides, including Catestatin, can vary, which may reflect different rates of proteolytic processing from CgA or varying rates of clearance from the circulation. frontiersin.org This extracellular presence allows Catestatin to act in an endocrine or paracrine fashion on distant target cells and tissues. oup.comresearchgate.net

Tissue-Specific Expression and Distribution across Diverse Animal Organ Systems

Beyond its origins in the adrenal medulla, Catestatin and its precursor CgA are distributed throughout a wide array of organ systems, underscoring the peptide's diverse physiological functions. frontiersin.org

The sympathoadrenal system, comprising the adrenal medulla and the sympathetic nervous system, is the most prominent source of CgA and Catestatin. oup.comnih.gov It is ubiquitously distributed in the secretory vesicles of chromaffin cells and postganglionic adrenergic neurons. nih.gov In this system, Catestatin functions as a potent autocrine and paracrine inhibitor of catecholamine release. nih.gov By acting as a non-competitive antagonist at nicotinic acetylcholine (B1216132) receptors on chromaffin and neuronal cells, it creates a negative feedback loop that tempers sympathetic outflow. oup.comoup.com Its presence is also noted in various central and peripheral neurons. biologists.comfrontiersin.org

Catestatin and its precursor are significantly expressed within the cardiovascular system. CgA has been detected in myocardial and endothelial cells. frontiersin.orgfrontiersin.org The heart itself is capable of producing Catestatin, as CgA can be processed by extracellular proteases located on the cardiomyocyte cell membrane and within the extracellular matrix. frontiersin.orgscielo.br This local production allows Catestatin to directly influence cardiac performance by modulating contractility (inotropy) and relaxation (lusitropy), and to regulate coronary tone. plos.org Furthermore, it plays a role in preserving endothelial function, partly by stimulating the synthesis of nitric oxide in endothelial cells. scielo.brmdpi.commdpi.com

| Cardiovascular Tissue | Presence of Catestatin/CgA | Key Function |

| Myocardium | Expressed in cardiomyocytes; CgA is processed locally. frontiersin.orgplos.org | Modulates cardiac contractility and relaxation. plos.orgmdpi.com |

| Endothelium | Detected in endothelial cells. frontiersin.orgfrontiersin.org | Stimulates nitric oxide (NO) synthesis, contributing to vasodilation and endothelial health. scielo.brahajournals.org |

The distribution of Catestatin extends to key cells of the innate immune system, where it acts as an immunomodulatory peptide. frontiersin.orgscienceopen.comresearchgate.net

Mast Cells: Catestatin is a potent stimulator of histamine (B1213489) release from peritoneal and pleural mast cells. oup.comresearchgate.net This action is mediated through a receptor-independent mechanism involving G-proteins. oup.com It also induces mast cell migration and the production of various pro-inflammatory cytokines and chemokines. nih.gov

Neutrophils: These polymorphonuclear leukocytes are a source of Catestatin and are also activated by it, contributing to innate immune responses. oup.comfrontiersin.orgresearchgate.net Interestingly, while Catestatin can be chemotactic itself, it has also been shown to block the migration of neutrophils toward specific inflammatory chemokines. oup.com

Macrophages: CgA is found in macrophages, and Catestatin can influence their function significantly. frontiersin.org It has been shown to shift macrophage differentiation from a pro-inflammatory to an anti-inflammatory phenotype and to reduce the infiltration of these immune cells into affected tissues during inflammation. frontiersin.orgresearchgate.net

Outside of the sympathoadrenal system, a major source of CgA, and by extension Catestatin, is the enterochromaffin (EC) cells of the gastrointestinal tract. oup.comfrontiersin.org These neuroendocrine cells are dispersed throughout the intestinal epithelium and secrete CgA into the lamina propria and circulation. nih.govfrontiersin.org The CgA and its derived peptides, including Catestatin, play a significant role in regulating intestinal mucosal immunity. nih.gov Altered levels of CgA from EC cells are associated with inflammatory conditions of the gut, such as inflammatory bowel disease (IBD). nih.govfrontiersin.org

Integumentary System (e.g., Keratinocytes)

The integumentary system, particularly the epidermis, serves as a primary barrier against external pathogens. Research has identified the neuroendocrine peptide Catestatin (Cst), a fragment of Chromogranin A (CgA), as a component of the skin's defense system. nih.govnih.gov In cattle, Catestatin corresponds to the amino acid sequence 344-364 of Chromogranin A (bCgA₃₄₄₋₃₆₄). nih.govnih.gov

Studies have demonstrated that Chromogranin A is expressed by keratinocytes, the primary cell type in the epidermis. nih.govfrontiersin.org Within the skin, CgA undergoes proteolytic processing to generate Catestatin, enabling its function as an antimicrobial peptide (AMP). nih.govnih.govnih.gov This localization within keratinocytes places Catestatin at a strategic site to contribute to the innate immune response against microbial invasion. nih.gov

The expression of Catestatin in the skin is not static; it is upregulated in response to injury and infection. nih.govnih.govbiorxiv.org This induction suggests a dynamic role for Catestatin in cutaneous host defense, providing enhanced protection when the skin barrier is compromised. nih.gov Beyond its direct antimicrobial actions, Catestatin has been shown to influence keratinocyte behavior by promoting their migration and proliferation. meral.edu.mmresearchgate.net This activity suggests a role in the wound healing process, aiding in the closure of cutaneous wounds. meral.edu.mm The mechanism for this involves the activation of several signaling pathways, including G-proteins and phospholipase C. meral.edu.mmresearchgate.net

The presence and function of Catestatin establish a direct link between the neuroendocrine system and the cutaneous immune system, highlighting that neuroendocrine peptides are integral to the skin's antimicrobial barrier. nih.govnih.gov

Table 1: Research Findings on Catestatin in the Integumentary System

| Research Finding | Organism/Model | Key Outcome | Reference(s) |

| Expression of Chromogranin A (CgA) | Human Keratinocytes | Keratinocytes express the precursor protein CgA. | nih.govfrontiersin.org |

| Processing of CgA to Catestatin | Human Skin | CgA is proteolytically cleaved in the skin to form active Catestatin. | nih.govnih.gov |

| Upregulation upon Injury | Murine Skin | Catestatin expression increases in the epidermis and dermis following injury and infection. | nih.govnih.govbiorxiv.org |

| Antimicrobial Activity | In vitro | Catestatin shows antimicrobial effects against various skin pathogens, including bacteria and fungi. | nih.govnih.govoup.com |

| Induction of Keratinocyte Migration | Human Keratinocytes (in vitro) | Catestatin peptides stimulate keratinocyte migration, suggesting a role in wound healing. | meral.edu.mmresearchgate.netresearchgate.net |

| Induction of Keratinocyte Proliferation | Human Keratinocytes (in vitro) | Catestatin peptides enhance keratinocyte proliferation. | meral.edu.mmresearchgate.net |

Physiological Roles and Functional Mechanisms of Catestatin in Animal Models

Regulation of Catecholamine Secretion and Sympathetic Outflow

Catestatin (B549398) is a key regulator of the sympathetic nervous system, primarily by inhibiting the release of catecholamines from chromaffin cells of the adrenal medulla and noradrenergic neurons. nih.govfrontiersin.org This inhibitory action is central to its role in modulating the body's stress response and maintaining cardiovascular homeostasis.

Non-Competitive Antagonism of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary mechanism by which catestatin inhibits catecholamine secretion is through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). oup.combiologists.com Studies have demonstrated that catestatin acts as a non-competitive antagonist of these receptors. oup.comnih.gov This means that increasing the concentration of the agonist, such as acetylcholine or nicotine (B1678760), cannot overcome the inhibitory effect of catestatin. oup.com This non-competitive antagonism is a key feature that distinguishes its action from competitive antagonists. nih.gov

Electrophysiological studies using voltage-clamped oocytes expressing different nAChR subunits have shown that catestatin potently blocks various subtypes of these receptors. nih.govjneurosci.org The blockade is reversible, voltage-dependent, and use-dependent, which is consistent with an open-channel blockade mechanism. nih.gov This suggests that catestatin binds to a site on the nAChR that is distinct from the agonist binding site, thereby preventing the conformational changes necessary for ion channel opening and subsequent signaling.

Modulation of Nicotinic Cationic Channel Function (Na+ and Ca2+ Translocation)

The binding of an agonist to nAChRs triggers the influx of cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), leading to membrane depolarization. oup.com This depolarization, in turn, activates voltage-gated calcium channels, resulting in a significant influx of Ca2+ that is the ultimate trigger for the exocytosis of catecholamine-containing vesicles. oup.com

Catestatin effectively disrupts this signaling cascade by blocking the initial influx of Na+ through the nAChR channel. oup.combiologists.com Studies have shown that both bovine and human catestatin inhibit nicotine-stimulated 22Na+ uptake into PC12 cells in a dose-dependent manner. oup.com Furthermore, bovine catestatin has been found to completely abolish nicotine-evoked 45Ca2+ uptake into these cells. oup.com By preventing the initial cation influx, catestatin prevents the membrane depolarization necessary to activate voltage-gated calcium channels, thereby inhibiting the subsequent rise in intracellular Ca2+ concentration and catecholamine release. oup.comnih.gov

Inhibition of Co-Transmitter Release from Chromaffin Cells

Chromaffin granules contain not only catecholamines but also a variety of other signaling molecules, including ATP, neuropeptide Y (NPY), and the precursor protein chromogranin A itself. frontiersin.orgnih.gov These co-transmitters are released along with catecholamines upon stimulation. Research has shown that catestatin inhibits the nicotinic-cholinergic co-release of this entire cocktail of transmitters from chromaffin granules. nih.gov This broad inhibitory action underscores its role as a comprehensive regulator of sympathoadrenal output. nih.gov Notably, among the co-transmitters, catestatin and NPY are the primary inhibitors of nicotinic-stimulated catecholamine release, with catestatin being significantly more potent. nih.gov

Cardiovascular System Modulation

Direct Effects on Myocardial Contractility (Inotropism) and Relaxation (Lusitropism)

Catestatin has been shown to have direct effects on the heart muscle, influencing both its force of contraction (inotropism) and its rate of relaxation (lusitropism). nih.govoup.com In isolated rat hearts, wild-type catestatin has been observed to decrease left ventricular pressure and both the positive and negative maximal rates of pressure change, indicating a negative inotropic and lusitropic effect. nih.govoup.com

The mechanisms underlying these cardiac effects are complex and appear to involve multiple signaling pathways. One proposed mechanism involves the stimulation of nitric oxide (NO) synthesis in cardiomyocytes. frontiersin.orgmdpi.com This NO can then act through various pathways to reduce intracellular Ca2+ availability, leading to decreased contractility and enhanced relaxation. nih.govfrontiersin.org

Interestingly, the effects of catestatin on myocardial contractility can be biphasic. nih.gov At higher concentrations, it can induce a transient positive inotropic effect, which is thought to be mediated by histamine (B1213489) release from mast cells. frontiersin.orgnih.gov This is then followed by a more sustained negative inotropic, anti-adrenergic effect. frontiersin.org This highlights the multifaceted nature of catestatin's cardiac actions.

| Parameter | Effect of Wild-Type Catestatin | Proposed Mechanism |

| Myocardial Contractility (Inotropism) | Negative | Inhibition of β-adrenergic stimulation, NO-dependent pathways |

| Myocardial Relaxation (Lusitropism) | Negative | Inhibition of β-adrenergic stimulation, NO-dependent pathways |

Table 1: Summary of the direct effects of wild-type catestatin on myocardial function based on in vitro and ex vivo animal models.

Vasoregulatory Actions and Impact on Blood Pressure in Vivo

Catestatin demonstrates notable vasoregulatory effects, primarily contributing to a reduction in blood pressure. researchgate.netpsu.edu In vivo studies in rats have shown that catestatin can diminish blood pressure responses following the activation of sympathetic outflow. psu.edu This hypotensive action is attributed to a dual mechanism: the direct inhibition of catecholamine release from the sympathoadrenal system and the indirect stimulation of histamine release from mast cells, a potent vasodilator. psu.eduresearchgate.net

The peptide's influence extends to blunting the pressor response to neuropeptide Y (NPY), which is involved in the prolonged phase of blood pressure increase after sympathetic stimulation. oup.com Even after adrenergic blockade, catestatin was found to significantly reduce this prolonged pressor response, a phenomenon linked to a 21-fold increase in circulating histamine. psu.edu The vasodilatory effect of catestatin was mimicked by exogenous histamine and largely blocked by a histamine H1 receptor antagonist, confirming the crucial role of histamine in this process. psu.edu Furthermore, research on chromogranin A knockout mice, which lack endogenous catestatin, revealed severe hypertension. nih.govahajournals.org This condition could be rescued by the administration of exogenous catestatin, underscoring the peptide's vital role in blood pressure regulation. nih.govcore.ac.uk

Influence on Baroreflex Sensitivity and Autonomic Cardiac Control

Catestatin also modulates autonomic cardiac control by enhancing baroreflex sensitivity (BRS). nih.govresearchgate.net The baroreflex is a critical mechanism for the short-term regulation of blood pressure. Studies have shown that diminished BRS is a characteristic of hypertension. nih.gov In chromogranin A knockout mice, which exhibit dampened BRS, replacement with catestatin successfully rescued this deficit. nih.gov

The mechanism of action involves the central nervous system, specifically the nucleus of the tractus solitarius in the brain stem, a key region for baroreceptor control. researchgate.netoup.com By acting on central nicotinic-cholinergic synapses in this area, catestatin enhances baroreceptor activity, leading to increased parasympathetic activity and decreased sympathetic activity. researchgate.netoup.com This shift in autonomic balance contributes to its blood pressure-lowering and heart rate-modulating effects. oup.com Some studies in rats have shown that intrathecal administration of catestatin alone did not significantly alter the sympathetic baroreflex; however, when administered prior to PACAP-38 (a neuropeptide), it significantly increased barosensitivity. physiology.orgphysiology.org

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is another process influenced by catestatin. ahajournals.orggoogle.com Interestingly, catestatin has been identified as a pro-angiogenic factor. frontiersin.orgfrontiersin.org It has been shown to induce the migration and proliferation of endothelial cells in vitro and to stimulate angiogenesis in vivo in models such as the mouse cornea neovascularization assay and the hindlimb ischemia model. ahajournals.orggoogle.com

The pro-angiogenic effects of catestatin appear to be mediated by basic fibroblast growth factor (bFGF). ahajournals.org Research indicates that catestatin stimulates the release of bFGF from endothelial cells and activates FGF receptor-1. ahajournals.org The angiogenic actions of catestatin were inhibited by a neutralizing bFGF antibody, confirming the dependency of its effects on this growth factor. ahajournals.org This pro-angiogenic activity of catestatin is in contrast to another CgA-derived peptide, vasostatin, which has anti-angiogenic properties. nih.gov

Immune System Engagement and Antimicrobial Functions

Beyond its cardiovascular roles, catestatin is an active participant in the innate immune system, exhibiting both direct antimicrobial properties and immunomodulatory functions. oup.comfrontiersin.org

Direct Antimicrobial Properties against Bacterial and Fungal Animal Pathogens

Bovine catestatin and its active core, cateslytin (bovine CgA344-358), have demonstrated a broad spectrum of antimicrobial activity. mdpi.comnih.gov They are effective against various Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. uniprot.orgnih.gov Studies have shown that the N-terminal domain of bovine catestatin can inhibit the growth of bacteria and fungi. nih.govfrontiersin.org Specifically, bovine catestatin has displayed antibacterial activity against M. luteus and B. megaterium (Gram-positive), and E. coli (Gram-negative), and antifungal activity against a range of filamentous fungi and Candida species. uniprot.org The mechanism of action is believed to involve the lysis of microbial membranes. frontiersin.orgnih.gov Cateslytin has been noted for its resistance to degradation by bacterial proteases, a significant advantage for its antimicrobial efficacy. nih.govnih.gov

Table 1: Antimicrobial Spectrum of Bovine Catestatin and Cateslytin

| Pathogen Type | Species | Reference |

| Gram-positive bacteria | Micrococcus luteus, Bacillus megaterium | uniprot.org |

| Gram-negative bacteria | Escherichia coli | uniprot.org |

| Fungi/Yeast | Aspergillus fumigatus, Nectria haematococca, Fusarium culmorum, Fusarium oxysporum, Trichophyton mentagrophytes, Candida albicans, Candida tropicalis, Candida glabrata, Candida neoformans | mdpi.comuniprot.org |

Interactions with Innate Immune Cells (e.g., Mast Cells, Neutrophils)

Catestatin actively engages with key cells of the innate immune system, particularly mast cells and neutrophils. frontiersin.org It is a potent stimulator of histamine release from mast cells, an effect mediated through heterotrimeric G-proteins in a receptor-independent manner. oup.comnih.gov The core active domain of bovine catestatin (CgA344-358) has been shown to cause a concentration-dependent release of histamine from rat peritoneal and pleural mast cells. oup.comnih.gov In fact, its potency in this regard was found to be higher than that of the wasp venom peptide mastoparan. oup.comnih.gov

Catestatin can also penetrate neutrophils and trigger their activation. nih.gov This interaction with neutrophils is part of its broader immunomodulatory function, contributing to the innate immune response to infections. frontiersin.orgnih.gov

Induction of Chemokine and Cytokine Production from Immune Cells

Catestatin can modulate the production of chemokines and cytokines by immune cells. frontiersin.orgbiorxiv.org In human mast cells, catestatin has been shown to induce the production of pro-inflammatory cytokines and chemokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and Macrophage Inflammatory Protein-1β (MIP-1β/CCL4). oup.comfrontiersin.org This induction is thought to occur via a mechanism involving G-proteins, phospholipase C, and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. frontiersin.org

However, in other contexts, such as with dermal macrophages, bovine catestatin has been observed to cause a significant decrease in the release of the pro-inflammatory cytokine IL-8, while not affecting the production of IL-6, IL-10, and TNF-α. nih.gov This suggests that the immunomodulatory effects of catestatin can be cell-type specific and context-dependent. nih.govfrontiersin.org

Contribution to Host Defense Mechanisms in Animal Models

Catestatin (CST), a peptide derived from chromogranin A (CgA), plays a multifaceted role in the innate immune system, demonstrating both direct antimicrobial properties and immunomodulatory functions in various animal models.

Direct Antimicrobial Activity: In vitro studies have established the broad-spectrum antimicrobial activity of catestatin against a range of pathogens. It has been shown to be effective against Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts. nih.govmdpi.com For instance, bovine catestatin has demonstrated antimicrobial effects against Staphylococcus aureus. nih.gov The mechanism of action is believed to involve the disruption of microbial cell membranes, a characteristic feature of many antimicrobial peptides. nih.gov The N-terminal 15-amino acid fragment of bovine catestatin, known as cateslytin, is considered the active core responsible for this antimicrobial activity. nih.gov

Immunomodulatory Effects: Beyond its direct microbicidal actions, catestatin significantly modulates the host's immune response. In murine models of colitis, catestatin has been shown to reduce inflammation by decreasing the infiltration of immune cells into the affected colon tissue. nih.govresearchgate.net It can influence macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.govresearchgate.netfrontiersin.org This is evidenced by the decreased production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), and an increased expression of anti-inflammatory markers like Interleukin-10 (IL-10). nih.govfrontiersin.org

In models of skin injury and infection in mice, catestatin is upregulated and contributes to host defense. nih.gov Mice lacking CgA, and therefore catestatin, are more susceptible to infections by pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. nih.gov Topical application of catestatin on MRSA-infected wounds in mice has been found to reduce the bacterial load. nih.govnih.gov This effect is partly mediated through the activation of mast cells, leading to the enhanced production of other antimicrobial peptides. nih.govnih.gov

Furthermore, catestatin influences the gut microbiota. Intrarectal administration of catestatin in mice led to a shift in the gut microbial composition, notably decreasing the Firmicutes to Bacteroidetes ratio. nih.govfrontiersin.orgcore.ac.uk This suggests a role for catestatin in maintaining gut homeostasis by modulating the resident bacterial communities. core.ac.uk

Metabolic Homeostasis Regulation

Catestatin has emerged as a significant regulator of metabolic processes, influencing glucose and lipid metabolism, and mitigating cellular stress responses in animal models.

Catestatin has demonstrated beneficial effects on glucose homeostasis and insulin (B600854) sensitivity. In diet-induced obese (DIO) mice, treatment with catestatin has been shown to improve hepatic insulin sensitivity. nih.gov It achieves this by suppressing hepatic glucose production and enhancing insulin signaling pathways. frontiersin.org Specifically, catestatin promotes the phosphorylation of key signaling molecules like Akt, which is a central node in the insulin signaling cascade. nih.govfrontiersin.org

In isolated adult rat cardiomyocytes, catestatin was found to stimulate glucose uptake. nih.gov This effect was comparable to that of insulin and was mediated by the translocation of the glucose transporter GLUT4 to the plasma membrane. nih.gov The underlying mechanism involves the activation of the PI3K/Akt signaling pathway, as the effects were blocked by a PI3K inhibitor. nih.gov

The table below summarizes the effects of catestatin on glucose metabolism in animal models.

| Model System | Key Findings | Reference(s) |

| Diet-induced obese (DIO) mice | Improved hepatic insulin sensitivity, suppressed hepatic glucose production, enhanced Akt phosphorylation. | nih.govfrontiersin.org |

| Adult rat cardiomyocytes | Stimulated glucose uptake, promoted GLUT4 translocation to the plasma membrane via the PI3K/Akt pathway. | nih.gov |

Catestatin plays a crucial role in regulating lipid metabolism and the biology of adipose tissue. In chromogranin A knockout (Chga-KO) mice, which exhibit increased adiposity, administration of catestatin led to a reduction in fat depot size. nih.govcore.ac.ukfrontiersin.org This was associated with increased lipolysis and fatty acid oxidation. nih.gov

The mechanism of action involves the modulation of adrenergic signaling in adipocytes. Catestatin inhibits α-adrenergic receptor signaling, which in turn promotes lipolysis. nih.govfrontiersin.org It also enhances leptin signaling, improving leptin sensitivity in both Chga-KO and diet-induced obese mice. nih.gov

In the liver of Chga-KO mice, catestatin treatment promoted the uptake of fatty acids for oxidation by upregulating the expression of genes involved in this process, such as Cpt1α, Pparα, and Acox. nih.govcore.ac.uk This suggests that catestatin facilitates the flux of lipids from adipose tissue to the liver for energy utilization. core.ac.ukfrontiersin.org

The following table details the research findings on catestatin's influence on lipid metabolism.

| Animal Model | Key Research Findings | Reference(s) |

| Chromogranin A knockout (Chga-KO) mice | Reduced fat depot size, increased lipolysis and fatty acid oxidation, inhibited α-adrenergic signaling, improved leptin sensitivity. | nih.govcore.ac.ukfrontiersin.org |

| Diet-induced obese mice | Improved peripheral leptin sensitivity. | nih.gov |

| ob/ob mice | Enhanced leptin-induced signaling in adipose tissue. | nih.gov |

Obesity-induced inflammation can lead to endoplasmic reticulum (ER) stress, which is linked to insulin resistance. Catestatin has been shown to alleviate ER stress in animal models of obesity. nih.govresearchgate.net In diet-induced obese mice, treatment with catestatin decreased the obesity-induced dilation of the ER in hepatocytes and macrophages. nih.govresearchgate.net

This was accompanied by a reduction in the phosphorylation of key markers of the unfolded protein response (UPR), a cellular stress response to ER stress. Specifically, catestatin decreased the phosphorylation of PERK, eIF2α, and IRE1α, and reduced the mRNA abundance of ATF6 and ATF4. nih.gov By attenuating ER stress, catestatin helps to restore cellular homeostasis and improve insulin sensitivity. nih.govresearchgate.net

The table below summarizes the effects of catestatin on the ER stress response.

| Animal Model | Key Findings | Reference(s) |

| Diet-induced obese (DIO) mice | Decreased ER dilation in hepatocytes and macrophages, reduced phosphorylation of UPR signaling molecules (PERK, eIF2α, IRE1α), decreased mRNA levels of ATF6 and ATF4. | nih.govresearchgate.net |

Central Nervous System Effects and Neurophysiological Integration

Catestatin also exerts significant effects within the central nervous system (CNS), where it is involved in the regulation of cardiovascular function and other neurophysiological processes.

In anesthetized, vagotomized rats, microinjection of catestatin into specific regions of the brainstem medulla oblongata, a key site for blood pressure control, revealed its complex role in cardiorespiratory regulation. nih.govfrontiersin.org When injected into the caudal ventrolateral medulla (CVLM), catestatin produced a sympathoinhibitory effect, leading to a decrease in basal arterial pressure, sympathetic nerve activity, and heart rate. nih.govnih.gov Conversely, when microinjected into the rostral ventrolateral medulla (RVLM), catestatin had a sympathoexcitatory effect, increasing blood pressure and sympathetic nerve activity. nih.govfrontiersin.org

Furthermore, continuous infusion of catestatin into the central amygdalar nucleus (CeA) of spontaneously hypertensive rats (SHRs) resulted in a significant decrease in blood pressure. nih.gov These findings highlight the region-specific actions of catestatin within the CNS and its importance in the central regulation of cardiovascular homeostasis. nih.govnih.govfrontiersin.org

The table below provides an overview of the central nervous system effects of catestatin in animal models.

| Animal Model | Brain Region | Effects of Catestatin Administration | Reference(s) |

| Urethane-anesthetized rats | Caudal Ventrolateral Medulla (CVLM) | Decreased arterial pressure, sympathetic nerve activity, and heart rate. | nih.govnih.gov |

| Urethane-anesthetized rats | Rostral Ventrolateral Medulla (RVLM) | Increased arterial pressure and sympathetic nerve activity. | nih.govfrontiersin.org |

| Spontaneously Hypertensive Rats (SHRs) | Central Amygdalar Nucleus (CeA) | Decreased blood pressure. | nih.gov |

Receptor Interactions and Intracellular Signaling Pathways of Catestatin

Characterization of Nicotinic Acetylcholine (B1216132) Receptor Subunit Interactions

The primary and most well-characterized receptor target for catestatin (B549398) is the neuronal nicotinic acetylcholine receptor (nAChR). ahajournals.orgoup.comnih.gov Catestatin acts as a potent, non-competitive antagonist of this receptor, which is crucial for catecholamine release from chromaffin cells and sympathetic neurons. oup.comnih.govnih.gov This inhibitory action forms the basis of catestatin's role as a "physiological brake" on the sympathetic nervous system. ahajournals.orgbiologists.com

Research indicates that catestatin interacts with various subunits of the nAChR, including α, β, δ, and γ subunits. frontiersin.orgnih.gov It is suggested to have a high-affinity binding site on the β subunit near the membrane surface. frontiersin.orgnih.gov This interaction blocks the influx of sodium ions (Na+) through the receptor channel, thereby preventing membrane depolarization. frontiersin.orgoup.comnih.gov Consequently, the activation of voltage-gated calcium channels is inhibited, leading to a reduction in calcium ion (Ca2+) influx and subsequent suppression of catecholamine exocytosis. frontiersin.orgnih.govnih.gov

Studies using electrophysiological techniques have demonstrated that catestatin causes a fast and reversible blockade of acetylcholine-evoked currents in cells expressing different nAChR subtypes. nih.gov The blockade is non-competitive, meaning that increasing the concentration of the agonist (acetylcholine or nicotine) cannot overcome the inhibitory effect of catestatin. oup.combiologists.com Furthermore, the inhibitory effect of catestatin on nAChRs is specific, as it does not block catecholamine release induced by secretagogues that bypass the nAChR, such as high potassium concentrations, calcium ionophores, or activators of other receptor types like P2x purinergic receptors and PACAP type 1 G-protein coupled receptors. oup.comnih.gov

Table 1: Interaction of Bovine Catestatin with Nicotinic Acetylcholine Receptor Subunits

| Interacting Subunits | Mechanism of Action | Functional Outcome | Supporting Evidence |

|---|---|---|---|

| α, β, δ, γ | Non-competitive antagonism, with a high-affinity binding site suggested on the β subunit. frontiersin.orgnih.gov | Inhibition of Na+ influx and subsequent membrane depolarization. frontiersin.orgoup.com | Electrophysiological studies and catecholamine release assays. nih.govnih.gov |

| α3β4 | Voltage-dependent and use-dependent blockade of ACh-evoked currents. nih.gov | Reduced Ca2+ influx and inhibition of transmitter release. nih.govbiologists.com | Studies on human α3β4 nAChR expressed in oocytes. biologists.com |

Engagement of G-Protein Coupled Receptors (GPCRs)

In addition to nAChRs, catestatin also interacts with G-protein coupled receptors (GPCRs) to mediate some of its effects. frontiersin.orgmdpi.com For instance, catestatin-mediated mast cell activation, leading to histamine (B1213489) release, is triggered by heterotrimeric G-proteins. oup.comoup.com This signaling pathway is distinct from its action on nAChRs and involves G-proteins, phospholipase C, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. oup.comfrontiersin.org The inhibition of catestatin-induced effects by pertussis toxin suggests the involvement of Gi/o proteins in certain signaling cascades. nih.govgoogle.combiologists.com

Catestatin's interaction with β2-adrenergic receptors (β2-ARs), a class of GPCRs, is implicated in its cardiosuppressive effects. oup.commdpi.comresearchgate.net The negative inotropic and lusitropic effects of catestatin are abolished by the inhibition of β2-adrenergic receptors and Gi/o proteins, indicating a signaling pathway that involves these components. oup.comresearchgate.net It is proposed that catestatin can activate β2-receptors, leading to downstream signaling events. mdpi.comresearchgate.net

Activation of Tyrosine Kinase Pathways

Evidence suggests that catestatin can activate tyrosine kinase pathways to exert some of its biological functions. mdpi.comnih.gov In human monocytes, catestatin-induced chemotaxis is mediated, in part, through a tyrosine kinase receptor. nih.govnih.gov The specific receptor tyrosine kinase involved has been linked to the receptor for sphingosine (B13886) 1-phosphate. nih.govnih.gov

Furthermore, the activation of the non-receptor tyrosine kinase c-Src is another mechanism through which catestatin signals. mdpi.com Catestatin has been shown to increase the expression of c-Src protein, which can then participate in downstream signaling cascades, including the activation of STAT3 and the MAPK pathway. mdpi.com This suggests an indirect modulation of tyrosine kinase activity by catestatin.

Downstream Intracellular Signaling Cascades

The binding of catestatin to its receptors initiates a variety of downstream intracellular signaling cascades that ultimately determine the cellular response. These pathways often involve a complex interplay of kinases, second messengers, and effector proteins.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade activated by catestatin in various cell types. creative-peptides.commdpi.complos.org This pathway is involved in a wide range of cellular processes, including cell survival, proliferation, and metabolism. mdpi.com Catestatin has been shown to stimulate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt (also known as protein kinase B). mdpi.comnih.govbiorxiv.org

In endothelial cells, the anti-adrenergic action of catestatin is dependent on the endothelial PI3K-Akt-eNOS pathway. researchgate.netnih.govpsu.edu Catestatin induces a wortmannin-sensitive increase in Akt phosphorylation, indicating the involvement of PI3K. plos.orgresearchgate.net This activation of the PI3K/Akt pathway is crucial for catestatin-induced nitric oxide (NO) production. mdpi.comresearchgate.net Furthermore, catestatin can promote cell survival and inhibit apoptosis by activating the PI3K/Akt pathway, which can lead to the phosphorylation and inactivation of pro-apoptotic proteins like GSK3β. mdpi.comresearchgate.netplos.org

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) cascade, are key signaling routes modulated by catestatin. oup.comnih.govnih.gov Activation of the MAPK/ERK pathway is involved in catestatin-induced effects such as cell proliferation, migration, and inflammation. mdpi.comoup.comahajournals.org

In endothelial cells, catestatin induces the phosphorylation of ERK, and the inhibition of this pathway blocks catestatin-induced cell proliferation and migration. nih.govahajournals.org Similarly, in mast cells, catestatin enhances the phosphorylation of ERK and JNK, and the inhibition of ERK signaling significantly reduces catestatin-stimulated cytokine and chemokine production. nih.gov The activation of the MAPK pathway by catestatin can also be linked to its interaction with G-protein coupled receptors and subsequent activation of phospholipase C. oup.comfrontiersin.org In some contexts, catestatin's effects on the MAPK pathway are mediated by the release of other growth factors, such as basic fibroblast growth factor (bFGF). ahajournals.org

Nitric Oxide (NO) and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Dependent Signaling

A significant downstream signaling mechanism of catestatin involves the production of nitric oxide (NO) and the subsequent activation of the cyclic guanosine monophosphate (cGMP) pathway. ahajournals.orgresearchgate.netnih.gov This pathway is particularly important for the cardiovascular effects of catestatin, including vasodilation and cardiosuppression. ahajournals.orggoogle.comresearchgate.net

Catestatin stimulates the release of NO from endothelial cells through the activation of endothelial nitric oxide synthase (eNOS). frontiersin.orgnih.govresearchgate.net This activation of eNOS is often dependent on the upstream activation of the PI3K/Akt pathway. mdpi.comresearchgate.netnih.gov The released NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase, leading to an increase in intracellular cGMP levels. nih.gov Elevated cGMP, in turn, activates protein kinase G (PKG), which mediates the downstream effects of NO, such as relaxation of blood vessels. nih.gov The cardiosuppressive actions of catestatin have also been shown to be mediated through a NOS-NO-cGMP-dependent mechanism. google.comnih.gov

Table 2: Key Downstream Signaling Pathways of Bovine Catestatin

| Pathway | Key Mediators | Cellular/Physiological Effects | Supporting Evidence |

|---|---|---|---|

| PI3K/Akt | PI3K, Akt, GSK3β | Cell survival, anti-apoptosis, NO production, regulation of metabolism. mdpi.complos.orgbiorxiv.org | Western blotting for phosphorylated Akt and GSK3β, use of PI3K inhibitors (wortmannin). plos.orgresearchgate.net |

| MAPK/ERK | Ras, Raf, MEK, ERK, JNK | Cell proliferation, migration, inflammation, cytokine release. mdpi.comnih.govnih.gov | Western blotting for phosphorylated ERK and JNK, use of MAPK inhibitors. nih.govnih.gov |

| NO/cGMP | eNOS, NO, guanylate cyclase, cGMP, PKG | Vasodilation, cardiosuppression, anti-adrenergic effects. ahajournals.orgresearchgate.netnih.gov | Measurement of NO production, use of NOS and guanylate cyclase inhibitors. researchgate.netnih.gov |

Involvement of Phospholipase C (PLC) and Intracellular Calcium Mobilization

The activation of Phospholipase C (PLC) is a critical step in the signaling cascade of many cellular processes, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3, in turn, triggers the release of calcium from intracellular stores, a fundamental event in cellular signaling. nih.gov

Catestatin's influence on intracellular calcium levels is complex and appears to be cell-type specific. In human neutrophils, both bovine and human catestatin induce a rapid, concentration-dependent increase in intracellular calcium, but only when extracellular calcium is present. plos.org This suggests that catestatin does not mobilize calcium from internal stores in these cells but rather facilitates calcium entry from the extracellular space. plos.org This influx is mediated by store-operated channels (SOCs) and is dependent on a calmodulin-regulated calcium-independent phospholipase A2 (iPLA2) pathway. plos.org

In contrast, within chromaffin cells, the primary action of catestatin is to inhibit the influx of calcium that is typically stimulated by nicotinic acetylcholine receptors (nAChRs). frontiersin.org By binding to nAChRs, catestatin blocks the initial influx of sodium ions, which in turn prevents the membrane depolarization necessary to open voltage-gated calcium channels. frontiersin.orgoup.com This blockade of calcium entry is a key mechanism behind catestatin's inhibition of catecholamine release. frontiersin.org

Furthermore, in human keratinocytes, the migratory and proliferative effects of catestatin are mediated through a pathway that involves G-proteins and Phospholipase C. researchgate.net This indicates that in these cells, catestatin does engage the PLC signaling cascade, likely leading to subsequent intracellular calcium mobilization, which is a known regulator of cell migration and proliferation. researchgate.net

The table below summarizes the key findings regarding catestatin's interaction with PLC and calcium signaling in different cell types.

| Cell Type | Effect of Catestatin on Intracellular Calcium | Involved Signaling Molecules | Reference |

| Human Neutrophils | Induces influx of extracellular calcium | Store-operated channels (SOCs), Calmodulin-regulated iPLA2 | plos.org |

| Chromaffin Cells | Inhibits nicotine-stimulated calcium influx | Nicotinic acetylcholine receptors (nAChRs) | frontiersin.org |

| Human Keratinocytes | Mediates migration and proliferation via PLC | G-proteins, Phospholipase C | researchgate.net |

This table provides an interactive summary of research findings on catestatin's role in PLC and calcium signaling.

Role of Sphingosine 1-Phosphate

Sphingosine-1-phosphate (S1P) is a bioactive lipid molecule that acts as a signaling molecule in a wide array of cellular processes, including cell migration, proliferation, and inflammation, by binding to its specific G protein-coupled receptors. nih.gov

Research has indicated that the chemotactic effect of catestatin on human monocytes is mediated through a signaling pathway that involves sphingosine 1-phosphate. nih.gov In this context, catestatin acts through a G-protein-coupled receptor and tyrosine kinase, with S1P being a crucial downstream mediator. nih.gov This highlights a novel mechanism by which catestatin can influence immune cell trafficking and function.

Sphingolipids, including S1P, are integral components of cell membranes and are derived from ceramide. frontiersin.org The production of ceramide can be elevated in conditions such as obesity. frontiersin.org Ceramide is then converted to sphingosine, which is subsequently phosphorylated to form S1P. frontiersin.org The involvement of S1P in catestatin's signaling pathway in monocytes suggests a potential link between catestatin's actions and lipid-mediated signaling pathways that are also implicated in metabolic and inflammatory conditions. nih.govfrontiersin.org

| Cell Type | Role of Sphingosine 1-Phosphate in Catestatin Signaling | Associated Receptors/Enzymes | Reference |

| Human Monocytes | Mediates catestatin-induced chemotaxis | G-protein-coupled receptor, Tyrosine kinase | nih.gov |

This interactive table summarizes the role of Sphingosine 1-Phosphate in the signaling pathways of catestatin.

Modulation of Reactive Oxygen Species and Lipid Peroxidation

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells through processes like lipid peroxidation. preprints.org However, they also play roles as signaling molecules in various cellular pathways.

Unpublished observations have suggested that catestatin may regulate blood pressure by increasing reactive oxygen species and lipid peroxidation, alongside depleting nitric oxide. nih.govnih.gov This finding presents a complex and somewhat counterintuitive role for catestatin, as elevated ROS are often associated with pathological conditions like hypertension. preprints.org

Conversely, other research has highlighted the antioxidant properties of catestatin. Studies have shown that a human catestatin peptide can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation in vitro. researchgate.net This peptide also demonstrated a protective effect against H2O2-induced DNA damage. researchgate.net These findings suggest that catestatin may have a dual role, acting as a pro-oxidant in some contexts and an antioxidant in others, depending on the physiological environment and the specific cell type involved. The antioxidant activity of catestatin could contribute to its protective effects in various tissues. researchgate.net

| Study Type | Effect of Catestatin on ROS and Lipid Peroxidation | Context/Observation | Reference |

| Unpublished Observation | Elevates reactive oxygen species and lipid peroxidation | Regulation of blood pressure | nih.govnih.gov |

| In vitro antioxidant assays | Scavenges free radicals, inhibits lipid peroxidation | Protective effect against oxidative damage | researchgate.net |

This interactive table outlines the modulatory effects of catestatin on reactive oxygen species and lipid peroxidation based on available research.

Genetic Factors and Evolutionary Conservation of Catestatin

Genetic Organization of the Chromogranin A (CHGA) Gene in Cattle and Other Livestock

The CHGA gene provides the blueprint for the catestatin (B549398) peptide. In cattle (Bos taurus), the gene's structure has been characterized through the analysis of genomic clones. The bovine CHGA gene is composed of eight exons, which delineate distinct structural and functional domains of the resulting protein. ahajournals.org

The initial five exons (1-5) encode the highly conserved N-terminal region of the protein, which includes the signal peptide and a disulfide-bonded loop. ahajournals.org Exon 6 represents a more variable domain and encodes for a different bioactive peptide, chromostatin. ahajournals.org The catestatin sequence itself is located within the C-terminal region of the CHGA protein. Specifically, Exon 7 encodes the peptide pancreastatin (B1591218) and the majority of the conserved C-terminal domain, with the remainder of this domain found on exon 8. ahajournals.org The bovine catestatin peptide corresponds to residues 344-364 of the full Chromogranin A protein. nih.gov

For comparison, the human CHGA gene is located on chromosome 14 (locus 14q32) and also consists of 8 exons that produce a 457-amino acid protein after the signal peptide is removed. researchgate.netensembl.org The fundamental genomic organization is broadly conserved, highlighting its essential role. While detailed structural analyses for the CHGA gene in other livestock such as sheep and goats are less prevalent in the literature, broader genomic studies confirm the presence and importance of the gene across these species. frontiersin.orgresearchgate.net For instance, research in Indian cattle (Bos indicus) and buffalo (Bubalus bubalis) has focused on identifying genetic polymorphisms within the CHGA gene, underscoring its relevance in livestock health and disease. researchgate.net

Table 1: Comparative Organization of the Chromogranin A (CHGA) Gene

| Feature | Bovine (Cattle) | Human |

| Gene Locus | Not specified in results | Chromosome 14q32 researchgate.net |

| Exons | 8 ahajournals.org | 8 researchgate.netensembl.org |

| Encoded Domains | - Exons 1-5: Signal peptide, N-terminal domain ahajournals.org- Exon 6: Chromostatin ahajournals.org- Exon 7: Pancreastatin, C-terminal domain ahajournals.org- Exon 8: Remainder of C-terminal domain ahajournals.org | - Encodes peptides including Vasostatin-I and Catestatin researchgate.net |

| Catestatin Position | Residues 344-364 of mature CHGA nih.gov | Residues 352-372 of mature CHGA nih.govnih.gov |

Comparative Genomics and Evolutionary Conservation of Catestatin Peptide Sequence Across Animal Species

The catestatin peptide sequence exhibits a remarkable degree of conservation across the evolutionary ladder, particularly within mammals, indicating a strong selective pressure to maintain its crucial functions. Sequence alignment studies across 53 mammalian species from eight different orders have revealed that the peptide is highly conserved. researchgate.netmdpi.com

Key findings on its conservation include:

High Homology: The catestatin sequence shows over 80% homology in 52 of 53 mammalian species studied, with the homology between primates and the platypus being over 58%. researchgate.net In another analysis, 90% of species showed over 90% conservation. mdpi.com

Conserved Amino Acids: Certain amino acids are critical for the peptide's structural framework and function. Notably, five hydrophobic amino acids (M3, L5, F7, F14, and G18 in human sequence) show 100% conservation across mammalian species, which is vital for maintaining its structure. researchgate.netmdpi.com Many other residues, including S2, K4, S6, R8, R10, R15, P17, Q20, and L21, are 90-96% conserved. mdpi.com The glycine (B1666218) residue at position 13 of the 21-amino acid peptide is considered invariant across species. oup.com

Variable Regions: While the core structure is maintained, some charged residues show less conservation, which may be related to evolving interactions with different molecular partners in various species. researchgate.net The central part of the larger Chromogranin A protein is also less conserved compared to the N- and C-terminal domains where catestatin resides. easpublisher.com

This strong conservation underscores a shared, fundamental biological role for catestatin across a wide range of animal species, from rodents to cattle to humans.

Table 2: Catestatin Peptide Sequence Alignment in Select Species

| Species | Sequence | Reference |

| Bovine | R-S-M-R-L-S-F-R-A-R-G-Y-G-F-R-G-P-G-L-Q-L | nih.govoup.com |

| Human | S-S-M-K-L-S-F-R-A-R-G-Y-G-F-R-G-P-G-P-Q-L | nih.gov |

| Rat | S-S-M-K-L-S-F-R-A-R-G-Y-G-F-R-G-P-G-P-Q-L | preprints.org |

Advanced Methodologies and Animal Models in Catestatin Research

In Vitro Cellular Systems for Investigating Catestatin (B549398) Function

In vitro cellular systems provide a controlled environment to dissect the molecular mechanisms underlying catestatin's actions at the cellular level.

Pheochromocytoma (PC12) Cell Lines as Model Systems

The rat pheochromocytoma (PC12) cell line has been a cornerstone in catestatin research, offering a robust and reproducible model to study catecholamine secretion. nih.gov These cells, which share characteristics with adrenal chromaffin cells, have been pivotal in the initial discovery and characterization of catestatin's inhibitory effects.

Initial studies utilized PC12 cells to screen a library of synthetic peptides from bovine chromogranin A, leading to the identification of the 21-amino acid peptide, catestatin (bovine CgA344–364), as a potent inhibitor of nicotine-induced catecholamine secretion. nih.govnih.gov The dose-dependent inhibition of nicotine-stimulated catecholamine release by bovine catestatin in PC12 cells established an IC50 of approximately 200-250 nM. cloudfront.netoup.com

Further research with PC12 cells revealed that catestatin acts as a non-competitive antagonist of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). cloudfront.netoup.com It effectively blocks nicotine-stimulated sodium and calcium ion influx, which are critical initial steps in the signaling cascade leading to catecholamine exocytosis. oup.com This specificity was demonstrated by the fact that catestatin did not inhibit catecholamine release when stimulated by agents that bypass the nAChR, such as high potassium concentrations or calcium ionophores. oup.comresearchgate.net

The PC12 cell model has also been instrumental in structure-function studies of catestatin, helping to identify the core amino acid sequence essential for its inhibitory activity. oup.com Additionally, these cells have been used to investigate the effects of naturally occurring human catestatin variants, revealing differences in their potency to inhibit catecholamine secretion. oup.com

| Parameter | Finding in PC12 Cells | Reference |

| IC50 of Bovine Catestatin | ~200-250 nM for inhibition of nicotine-induced catecholamine secretion | cloudfront.netoup.com |

| Mechanism of Action | Non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChR) | cloudfront.netoup.com |

| Effect on Ion Influx | Blocks nicotine-stimulated 22Na+ and 45Ca2+ uptake | oup.comoup.com |

| Specificity | Inhibits nicotine-evoked secretion but not secretion stimulated by agents acting downstream of the nAChR | oup.comresearchgate.net |

Primary Cultures of Bovine Adrenal Chromaffin Cells

Primary cultures of bovine adrenal chromaffin cells have served as a crucial complementary model to PC12 cells, providing a more physiologically relevant system for studying catestatin's function. These primary cells, directly isolated from the adrenal medulla, retain many of the characteristics of their in vivo counterparts.

Furthermore, research on individual bovine chromaffin cells has allowed for a more detailed analysis of the effects of catestatin on intracellular calcium dynamics. These studies showed that catestatin reduces the peak amplitude and the total amount of calcium entering the cell upon nicotinic stimulation. cloudfront.net This direct evidence further supports the mechanism of catestatin acting at the level of the nAChR to dampen the cellular response to cholinergic stimuli. The use of primary bovine chromaffin cells has been essential in confirming that the actions of catestatin observed in a rat cell line are applicable to a different mammalian species, highlighting the conserved nature of this peptide's function. biologists.com

| Parameter | Finding in Bovine Adrenal Chromaffin Cells | Reference |

| Inhibition of Catecholamine Release | Bovine catestatin inhibits nicotine-induced norepinephrine (B1679862) release. | cloudfront.netnih.gov |

| Effect on Intracellular Calcium | Reduces the peak amplitude and area under the curve of nicotine-evoked intracellular calcium rise. | cloudfront.net |

| Cross-Species Validation | Confirmed the inhibitory effects of catestatin seen in rat PC12 cells. | nih.govbiologists.com |

Other Relevant Animal-Derived Cell Lines (e.g., Mast Cells, Endothelial Cells, Keratinocytes)

Beyond its well-established role in the neuroendocrine system, research has expanded to investigate the pleiotropic effects of catestatin using other animal-derived cell lines.

Mast Cells: In vitro studies have shown that catestatin can induce histamine (B1213489) release from mast cells, suggesting a role in inflammatory and allergic responses. ahajournals.org

Endothelial Cells: Catestatin has been found to exert several effects on endothelial cells, including promoting migration, proliferation, and capillary tube formation in vitro. ahajournals.org These angiogenic effects are reportedly mediated through G proteins and the mitogen-activated protein kinase (MAPK) pathway and involve the release of basic fibroblast growth factor (bFGF). ahajournals.org

Keratinocytes: While not as extensively studied as other cell types, the antimicrobial properties of catestatin suggest potential interactions with keratinocytes, which are key components of the skin's innate immune defense.

These studies using diverse cell lines indicate that catestatin's biological functions extend beyond the regulation of catecholamine secretion and encompass roles in inflammation, angiogenesis, and innate immunity.

Ex Vivo Organ Perfusion Models in Animal Physiology Research

Ex vivo organ perfusion models bridge the gap between in vitro cell culture and in vivo whole-animal studies. These models allow for the investigation of catestatin's effects on an intact organ in a controlled environment, preserving the local cellular architecture and paracrine signaling pathways.